molecular formula C14H21NO2 B14688886 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one CAS No. 29342-11-8

6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one

Cat. No.: B14688886
CAS No.: 29342-11-8
M. Wt: 235.32 g/mol
InChI Key: IRLOXNZCACBROX-UHFFFAOYSA-N
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Description

6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is an organic compound with a unique structure that combines a cyclohexyl group with a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl ethyl chloride reacts with the pyridinone core in the presence of a Lewis acid catalyst.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexylethyl group can interact with hydrophobic regions of proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-3(1H)-one: Similar structure but with the hydroxyl group at a different position.

    6-(2-Cyclohexylethyl)-1-hydroxy-4-ethylpyridin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.

    6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-thione: Similar structure but with a thione group instead of a hydroxyl group.

Uniqueness

6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.

Properties

CAS No.

29342-11-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

6-(2-cyclohexylethyl)-1-hydroxy-4-methylpyridin-2-one

InChI

InChI=1S/C14H21NO2/c1-11-9-13(15(17)14(16)10-11)8-7-12-5-3-2-4-6-12/h9-10,12,17H,2-8H2,1H3

InChI Key

IRLOXNZCACBROX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)CCC2CCCCC2)O

Origin of Product

United States

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